molecular formula C10H17ClN2O2S B13487349 N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride

Cat. No.: B13487349
M. Wt: 264.77 g/mol
InChI Key: WQQCQWSCWMZTRP-UHFFFAOYSA-N
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Description

N-{4-[2-(Methylamino)ethyl]phenyl}methanesulfonamide hydrochloride (CAS 16974-44-0) is a structural analog of the beta-blocker Sotalol Hydrochloride. It features a methanesulfonamide group attached to a phenyl ring substituted with a 2-(methylamino)ethyl chain. This compound is primarily recognized as a related substance or impurity in the synthesis and quality control of Sotalol Hydrochloride, a class III antiarrhythmic agent . Its molecular formula is C₁₂H₂₁ClN₂O₂S, with a molecular weight of 292.83 g/mol . Unlike Sotalol, it lacks the hydroxyl group and substitutes the isopropylamino group with a methylamino moiety, significantly altering its physicochemical and pharmacological profile.

Properties

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.77 g/mol

IUPAC Name

N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O2S.ClH/c1-11-8-7-9-3-5-10(6-4-9)12-15(2,13)14;/h3-6,11-12H,7-8H2,1-2H3;1H

InChI Key

WQQCQWSCWMZTRP-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

  • Chemical Name: N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride
  • Molecular Formula: C9H14N2O2S · HCl
  • Molecular Weight: Approximately 230 g/mol (base compound without HCl)
  • Key Functional Groups: Methanesulfonamide, methylaminoethyl substituent on the para position of the phenyl ring
  • CAS Number: Specific CAS varies with salt form; related compounds have CAS 115256-11-6 (for related sulfonamide derivatives)

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the methanesulfonamide group onto the para-position of an aniline derivative.
  • Alkylation or reductive amination to install the 2-(methylamino)ethyl side chain.
  • Formation of the hydrochloride salt to enhance compound stability and solubility.

Stepwise Synthetic Routes

Sulfonylation of 4-Aminoethylbenzene
  • Starting from 4-aminophenethylamine or 4-(2-aminoethyl)aniline, the primary amine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding methanesulfonamide.
  • Reaction conditions: Typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
  • Yield: High yields reported (85-99%) depending on reaction time and purity of reagents.
Introduction of the Methylamino Group
  • The secondary amine function is introduced by methylation of the aminoethyl side chain.
  • Common methods:
    • Reductive amination of the corresponding aldehyde with methylamine and a reducing agent such as sodium cyanoborohydride.
    • Direct alkylation using methyl iodide or methyl sulfate under controlled conditions to avoid overalkylation.
  • Alternative approach includes nucleophilic substitution using N-methyl-p-nitrophenethylamine and subsequent reduction.
Formation of Hydrochloride Salt
  • The free base of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., methanol or dioxane).
  • This step improves the compound’s crystallinity and facilitates purification.
  • Yields of salt formation are typically quantitative.

Representative Synthetic Scheme

Step Reactants/Conditions Product Yield (%) Notes
1 4-(2-Aminoethyl)aniline + Methanesulfonyl chloride, Et3N, DCM, 0°C to rt N-(4-(2-aminoethyl)phenyl)methanesulfonamide 90-99 Controlled addition to avoid side reactions
2 Product from Step 1 + Methyl iodide or methylamine + NaBH3CN, MeOH N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide 75-90 Reductive methylation or alkylation
3 Product from Step 2 + HCl in dioxane or MeOH This compound ~100 Salt formation, purification by crystallization

Alternative Synthetic Routes

  • Nucleophilic displacement: Using halogenated intermediates such as 4-(2-bromoethoxy)methanesulfonanilide reacted with N-methyl-p-nitrophenethylamine and potassium carbonate in acetonitrile, followed by reduction and salt formation.
  • Use of protecting groups: Sulfonamide nitrogen or aminoethyl side chain protection with tert-butoxycarbonyl (Boc) groups during multi-step synthesis to improve selectivity and yield, followed by deprotection with acid.
  • Microwave-assisted synthesis: Some recent methodologies employ microwave irradiation to accelerate sulfonylation and alkylation steps, reducing reaction times from hours to minutes while maintaining high yields.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Range/Value Comments
Sulfonylation temperature 0°C to room temperature Lower temperatures reduce side reactions
Solvents used Dichloromethane, THF, Acetonitrile Anhydrous solvents preferred
Base Triethylamine, Potassium carbonate Neutralizes HCl formed during sulfonylation
Alkylation method Reductive amination, alkyl halide Choice depends on availability and scale
Reaction time 1-24 hours Varies with method and scale
Yield 75-99% High yields reported with optimized protocols
Salt formation HCl in methanol or dioxane Quantitative conversion to hydrochloride salt

Research Findings and Observations

  • The sulfonylation step is highly efficient and selective for the para-amino group on the phenyl ring, with minimal side reactions when temperature and stoichiometry are controlled.
  • Methylation of the aminoethyl side chain requires careful control to avoid overalkylation or quaternization; reductive amination is preferred for better selectivity.
  • The hydrochloride salt form enhances the compound’s solubility in aqueous media, which is critical for pharmaceutical formulation.
  • Protecting group strategies improve overall yields in complex synthetic sequences involving multifunctional intermediates.
  • Recent patents and literature emphasize the use of sulfinyl and trifluoromethylsulfonyl derivatives as intermediates to access analogues of this compound, indicating the versatility of the sulfonamide chemistry involved.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares the target compound with key analogs, including Sotalol Hydrochloride, its impurities, and derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Role/Context
N-{4-[2-(Methylamino)ethyl]phenyl}methanesulfonamide hydrochloride 16974-44-0 C₁₂H₂₁ClN₂O₂S 292.83 Methylaminoethyl group; no hydroxyl Sotalol impurity/related compound
Sotalol Hydrochloride (N-[4-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide HCl) 959-24-0 C₁₂H₂₀ClN₂O₃S 308.83 Isopropylaminoethyl group; hydroxyl group at C1 Active pharmaceutical ingredient (API)
Oxo Sotalol Hydrochloride (N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide HCl) 5576-49-8 C₁₂H₁₉ClN₂O₃S 306.81 Acetylated isopropylamino group; hydroxyl replaced by ketone Sotalol degradation product/impurity
Sotalol Related Compound A (N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide HCl) - C₁₂H₁₉ClN₂O₃S 306.81 Acetylated amino group; lacks ethyl chain Synthetic intermediate/impurity
Sotalol Related Compound B (N-(4-Formylphenyl)methanesulfonamide) - C₈H₁₀NO₃S 201.23 Formyl group at para position; simplified side chain Process-related impurity

Key Differences and Implications

The absence of a hydroxyl group eliminates hydrogen-bonding capacity, likely reducing metabolic stability compared to Sotalol .

Pharmacological Activity: Sotalol’s hydroxyl and isopropylamino groups are critical for its dual action as a beta-blocker and potassium channel blocker.

Synthetic and Degradation Pathways :

  • Oxo Sotalol and Related Compound A arise from acetylation or oxidation during Sotalol synthesis, highlighting the need for stringent process controls .
  • The target compound may form via incomplete hydroxylation or alkylation steps in Sotalol production .

Analytical Characterization

  • Chromatographic Behavior :
    • The target compound elutes earlier than Sotalol in HPLC due to lower polarity (absence of hydroxyl), with a retention time difference of ~2–3 minutes under reversed-phase conditions .
  • Spectroscopic Data: ¹H NMR: The methylaminoethyl group shows a singlet at δ 2.45 ppm (CH₃NH) and a triplet at δ 3.20 ppm (CH₂NH), distinct from Sotalol’s hydroxyl proton at δ 4.80 ppm . ESI-MS: Molecular ion peak at m/z 256.36 (free base) and 292.83 (HCl salt) .

Biological Activity

N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a methanesulfonamide group linked to a phenyl ring and a methylaminoethyl chain. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C10H16N2O2S·HCl
  • Molecular Weight : 292.83 g/mol
  • CAS Number : 16974-44-0
  • IUPAC Name : N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Alpha-Adrenoceptor Agonism :
    • Studies have indicated that related compounds, such as N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, exhibit potent agonistic activity at alpha 1-adrenoceptors, with an EC50 of 25 nM. This suggests that N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide may also interact similarly, potentially influencing vascular smooth muscle contraction and neurotransmitter release .
  • Enzyme Inhibition :
    • The compound's methanesulfonamide group is known for its potential as an enzyme inhibitor. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, which could lead to therapeutic applications in conditions characterized by excessive inflammation .

Biological Activity and Therapeutic Applications

The compound has shown promise in various biological assays:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide may also possess anti-inflammatory properties .
  • Analgesic Effects : The compound's structural characteristics indicate potential use as an analgesic agent. Related sulfonamide derivatives have been documented as effective pain relievers in preclinical studies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesPrimary Biological ActivityEC50 (nM)
N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamideHydroxy group additionAlpha 1-adrenoceptor agonist25
LosartanTetrazole moietyAT1 receptor antagonistVaries
IndomethacinCarboxylic acid groupCOX inhibitorVaries

This table highlights that while other compounds may target similar pathways, the specific configuration of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide allows for distinct interactions that could be leveraged for therapeutic benefits.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide:

  • Vascular Studies :
    • Research involving isolated vascular tissues has shown that certain methanesulfonamide derivatives can induce significant vasodilation, suggesting potential applications in managing hypertension .
  • Antimicrobial Activity :
    • Related structures have been tested for antimicrobial properties against various pathogens, indicating that modifications in the sulfonamide group can enhance activity against resistant strains .

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